4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of bromine and fluorine atoms attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of the indanone core. One common method includes the following steps:
Bromination: The starting material, 2-methyl-2,3-dihydro-1H-inden-1-one, is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the target and the type of interaction.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom at the 6-position.
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 4-position.
2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks both the bromine and fluorine atoms.
Uniqueness
4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and properties. The combination of these halogens can enhance the compound’s potential for various applications, making it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-6-fluoro-2-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUZXFBBRWSXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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